

# Technical Support Center: AV-105 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AV-105  |           |
| Cat. No.:            | B605694 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of **AV-105**, a key tosylate precursor for the PET imaging agent <sup>18</sup>F-AV-45.

### Frequently Asked Questions (FAQs)

Q1: What is AV-105 and why is its synthesis scale-up important?

A1: **AV-105**, or (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a crucial precursor for the synthesis of the radiolabeled  $\beta$ -amyloid binding agent  ${}^{18}$ F-AV-45, used in PET imaging for Alzheimer's disease research. Scaling up the synthesis of **AV-105** from gram to multi-gram or kilogram quantities is essential for supplying sufficient material for clinical trials and potential commercial production. A robust and reproducible large-scale synthesis is necessary to ensure consistent quality and cost-effectiveness.[1][2][3]

Q2: What are the most common challenges observed when moving from lab-scale to pilot-scale synthesis of **AV-105**?

A2: Common challenges include decreased reaction yields, an increase in impurity formation, difficulties in maintaining consistent product quality, and issues with reaction temperature control (exotherms).[4][5][6] Problems with mixing efficiency and reagent addition rates also become more pronounced at larger scales.[4][6] For **AV-105** specifically, an initial synthetic







route was found to be challenging to scale beyond gram quantities, necessitating the development of an alternative, more convergent synthesis.[2][3]

Q3: How does the synthetic route impact the scalability of AV-105 production?

A3: The choice of synthetic route is critical for successful scale-up. An initial linear synthesis for **AV-105**, while effective at the gram scale, proved difficult to scale to 50-gram or larger batches. [2][3] A more convergent synthesis, utilizing a Heck reaction, was developed to improve efficiency and yield, making it more suitable for larger-scale production.[2] Convergent syntheses are often advantageous for scale-up as they can lead to higher overall yields and simplify purification processes.

Q4: What types of impurities are typically observed in the scaled-up synthesis of AV-105?

A4: During scale-up, minor side-reactions that are negligible at the lab scale can lead to significant impurities.[4] For **AV-105**, potential impurities could arise from incomplete reactions, side-reactions related to the tosylation step, or degradation of starting materials or the product under prolonged reaction times or elevated temperatures. The use of 4-dimethylaminopyridine (DMAP) in the tosylation step helps to reduce reaction time and inhibit decomposition.[3] It is also crucial to control for potential process-related impurities, such as residual solvents or byproducts from reagents.[7]

## **Troubleshooting Guide**

This guide addresses specific issues that may be encountered during the scale-up of **AV-105** synthesis.



## Troubleshooting & Optimization

Check Availability & Pricing

| Problem                          | Potential Cause(s)                                                                                                                                                                                                                  | Recommended Solution(s)                                                                                                                                                                                                                                                                        |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Overall Yield at Pilot Scale | - Inefficient heat transfer in larger reactors leading to side reactions.[4][6]- Poor mixing and mass transfer, resulting in incomplete reactions.[4]- Degradation of product or intermediates due to longer reaction times.        | - Optimize heating and cooling profiles for the specific reactor geometry Use overhead mechanical stirrers and evaluate different impeller designs to improve mixing Monitor reaction progress closely (e.g., by HPLC) to determine the optimal reaction time and prevent product degradation. |
| Increased Impurity Profile       | - "Hot spots" in the reactor due to poor temperature control, promoting side reactions.[4]- Slower reagent addition at scale leading to localized high concentrations Amplification of minor impurities from starting materials.[1] | - Ensure uniform heating and cooling with a well-calibrated reactor jacket Implement controlled, slow addition of critical reagents using a syringe pump or addition funnel Qualify all starting materials to ensure high purity before use in large-scale synthesis.                          |



| Difficulty in Product Purification    | - Higher impurity load overwhelming the capacity of the purification method (e.g., column chromatography) Coelution of impurities with the desired product Physical form of the crude product (e.g., oil vs. solid) making handling difficult. | - Develop a robust crystallization method for purification instead of relying solely on chromatography Re-evaluate and optimize the chromatographic conditions (e.g., solvent system, stationary phase) for the specific impurity profile at scale Consider a solvent-solvent extraction or a different work-up procedure to remove key impurities before final purification.[2][3] |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent Batch-to-Batch<br>Purity | - Variations in the quality of starting materials or solvents Lack of precise control over reaction parameters (temperature, time, agitation) Inconsistent work-up and isolation procedures.                                                   | - Establish strict specifications for all raw materials Implement rigorous process controls with clear operating ranges for all critical parameters Standardize all procedures and document any deviations meticulously.[1]                                                                                                                                                         |

# **Quantitative Data Summary**

The following tables present hypothetical data comparing the lab-scale and pilot-scale synthesis of **AV-105** via the initial, less scalable route, illustrating common scale-up challenges.

Table 1: Reaction Yield and Purity Comparison



| Parameter        | Lab Scale (1g) | Pilot Scale (50g) |
|------------------|----------------|-------------------|
| Overall Yield    | 45%            | 28%               |
| Purity (by HPLC) | >98%           | 92%               |
| Major Impurity 1 | 0.5%           | 3.5%              |
| Major Impurity 2 | <0.1%          | 2.8%              |

Table 2: Process Parameter Comparison

| Parameter                       | Lab Scale (1g)       | Pilot Scale (50g)                                 |
|---------------------------------|----------------------|---------------------------------------------------|
| Reaction Time (Tosylation Step) | 4 hours              | 8 hours                                           |
| Max. Exotherm Observed          | 2°C                  | 15°C                                              |
| Purification Method             | Flash Chromatography | Multiple Chromatographic Runs & Recrystallization |

# **Experimental Protocols**Lab-Scale Synthesis of AV-105 (Illustrative)

This protocol is a conceptual representation based on the synthesis steps described in the public domain.

- Boc Protection: To a solution of the starting amine in dichloromethane (DCM), add di-tertbutyl dicarbonate and 4-dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.
- Work-up: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Tosylation: Dissolve the resulting alcohol intermediate in DCM and cool to 0°C. Add triethylamine, followed by p-toluenesulfonyl chloride. Add a catalytic amount of DMAP.



- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by HPLC.
- Purification: After an aqueous work-up, purify the crude product by silica gel column chromatography to yield AV-105 as a solid.

#### **Key Considerations for Pilot-Scale Synthesis**

- Reactor Choice: A jacketed glass reactor is suitable for visual monitoring and chemical resistance.[4]
- Reagent Addition: The tosylation step is exothermic. Add p-toluenesulfonyl chloride slowly and subsurface via a dip tube to control the temperature.
- Mixing: Use an overhead stirrer with a suitable impeller (e.g., pitched-blade turbine) to ensure homogeneity in the larger volume.
- Purification: Direct isolation of a solid product via crystallization is preferred over large-scale chromatography. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems.

### Visualizations

#### **Synthetic Pathways and Troubleshooting Workflow**



Click to download full resolution via product page

Caption: Initial linear synthetic pathway for AV-105.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. agilent.com [agilent.com]
- 2. US20100172836A1 Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof Google Patents [patents.google.com]
- 3. WO2010078370A1 Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis -HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. primescholars.com [primescholars.com]
- 6. reddit.com [reddit.com]
- 7. Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: AV-105 Synthesis Scale-Up]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605694#challenges-in-scaling-up-av-105-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com